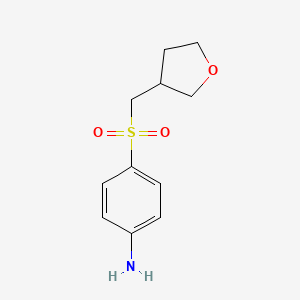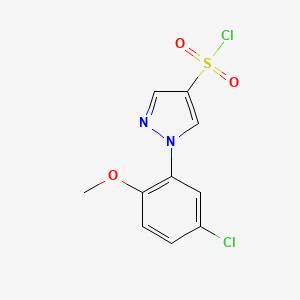
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride (CMPPSC) is an organosulfur compound with a wide range of applications in chemical synthesis and research. CMPPSC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of other organosulfur compounds and as a catalyst in chemical reactions. CMPPSC has been the subject of numerous scientific studies due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Research demonstrates the synthesis and sulphonylation of related pyrazole compounds. For instance, 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole was synthesized and sulfonylated with p-toluenesulfonyl chloride. These compounds were structurally characterized using IR, UV, and NMR spectroscopy, highlighting the methods to obtain and identify derivatives of pyrazole compounds (Diana et al., 2018).
Catalytic Applications
- A study on the synthesis of novel ionic liquid 1-sulfopyridinium chloride, used as an efficient catalyst for the synthesis of certain pyrazol compounds, exemplifies the catalytic applications of similar pyrazole-based structures (Moosavi-Zare et al., 2013).
Biological Activity
Various pyrazole derivatives demonstrate significant antimicrobial activity. For example, certain synthesized 1H-pyrazol-4-yl compounds were tested and showed notable antibacterial effects, suggesting potential in antimicrobial applications (Shah et al., 2014).
Another study synthesized benzene sulfonamide pyrazole oxadiazole derivatives, showcasing their potential as antimicrobial and antitubercular agents. Molecular docking studies highlighted their potential inhibition mechanisms, further underscoring the biological significance of such compounds (Shingare et al., 2022).
Crystal Structure Analysis
- Research on the hydrogen-bonded chains in similar pyrazole derivatives emphasizes the importance of crystallography in understanding the molecular structure and interactions of these compounds (Trilleras et al., 2005).
Chemical Synthesis and Medicinal Chemistry
- In medicinal chemistry, studies like the selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides from pyrazole-4-sulfonamides demonstrate the versatility of these compounds in creating diverse chemical structures for potential pharmaceutical applications (Tucker et al., 2015).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-17-10-3-2-7(11)4-9(10)14-6-8(5-13-14)18(12,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCSNFVESYDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)
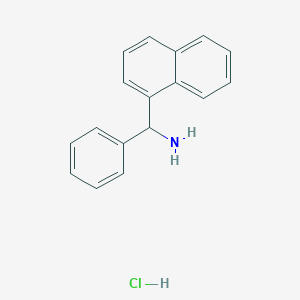
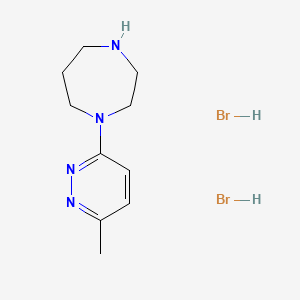
![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)


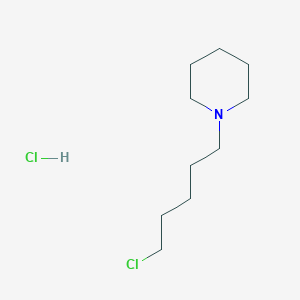

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)

